molecular formula C10H18ClN3O2S B6339931 {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine CAS No. 1221342-74-0

{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine

Cat. No.: B6339931
CAS No.: 1221342-74-0
M. Wt: 279.79 g/mol
InChI Key: MBLKODDBQMVQSA-UHFFFAOYSA-N
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Description

{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine is a synthetic organic compound characterized by its unique imidazole ring structure substituted with chloromethyl and methanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine typically involves multiple steps:

    Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring, which can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation, using reagents such as chloromethyl methyl ether or paraformaldehyde and hydrochloric acid.

    Methanesulfonylation: The methanesulfonyl group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of Propyl Dimethylamine: The final step involves the alkylation of the imidazole derivative with 3-bromopropyl dimethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The imidazole ring and the methanesulfonyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Addition Reactions: The compound can undergo addition reactions at the double bonds present in the imidazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could lead to the formation of sulfone derivatives.

Scientific Research Applications

Chemistry

In chemistry, {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The imidazole ring is a common motif in many biologically active molecules, and the presence of the chloromethyl and methanesulfonyl groups can enhance its reactivity and binding affinity to biological targets.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups. It may also serve as a precursor for the synthesis of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism by which {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine exerts its effects involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological activity. The methanesulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    {3-[5-(Bromomethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine: Similar structure but with a bromomethyl group instead of chloromethyl.

    {3-[5-(Hydroxymethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine: Contains a hydroxymethyl group, offering different reactivity.

    {3-[5-(Methyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine: Lacks the halogen group, affecting its chemical properties.

Uniqueness

The presence of the chloromethyl group in {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine makes it particularly reactive towards nucleophiles, which can be advantageous in various synthetic and biological applications. This reactivity distinguishes it from similar compounds that may have less reactive substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

3-[5-(chloromethyl)-2-methylsulfonylimidazol-1-yl]-N,N-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClN3O2S/c1-13(2)5-4-6-14-9(7-11)8-12-10(14)17(3,15)16/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLKODDBQMVQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(=CN=C1S(=O)(=O)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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